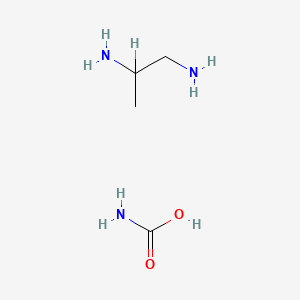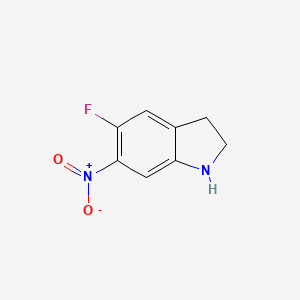
(3R,4S)-4-Amino-6-bromochroman-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-Amino-6-bromochroman-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of amino and bromo substituents on the chroman ring adds to its chemical versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Amino-6-bromochroman-3-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a chroman derivative, followed by the introduction of the amino group through nucleophilic substitution. The stereochemistry is controlled using chiral catalysts or starting materials to ensure the desired (3R,4S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing purification steps, and employing continuous flow chemistry techniques to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-4-Amino-6-bromochroman-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated chroman derivatives
Substitution: Formation of substituted chroman derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4S)-4-Amino-6-bromochroman-3-ol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products allows it to interact with biological systems, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique structure allows for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-Amino-6-bromochroman-3-ol involves its interaction with molecular targets in biological systems. The amino and bromo substituents can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The chroman ring structure also allows for π-π interactions with aromatic residues in proteins, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-4-methyl-3-hexanol: A pheromone of ants with a similar chiral center but different functional groups.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: A compound with antibacterial activity, featuring a different ring structure but similar stereochemistry.
Uniqueness
(3R,4S)-4-Amino-6-bromochroman-3-ol is unique due to its combination of a chroman ring with amino and bromo substituents. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its chiral nature further enhances its value in asymmetric synthesis and chiral recognition processes.
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
(3R,4S)-4-amino-6-bromo-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10BrNO2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9-/m0/s1 |
Clave InChI |
FQCDYFSNALFGQO-CBAPKCEASA-N |
SMILES isomérico |
C1[C@@H]([C@H](C2=C(O1)C=CC(=C2)Br)N)O |
SMILES canónico |
C1C(C(C2=C(O1)C=CC(=C2)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Toloyloxy]benzoic acid](/img/structure/B8628006.png)
![2-[4-(Benzyloxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B8628011.png)


![3-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine](/img/structure/B8628064.png)



![diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate](/img/structure/B8628093.png)




